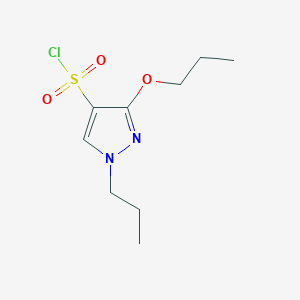

3-propoxy-1-propyl-1H-pyrazole-4-sulfonyl chloride

カタログ番号:

B2483513

CAS番号:

2034154-87-3

分子量:

266.74

InChIキー:

WPENGXALCQQYEX-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-propoxy-1-propyl-1H-pyrazole-4-sulfonyl chloride”, often involves reactions with hydrazines and diketones . Sulfonyl chlorides were synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .Molecular Structure Analysis

The InChI code for a similar compound, “1-propyl-1H-pyrazole-4-sulfonyl chloride”, is1S/C6H9ClN2O2S/c1-2-3-9-5-6 (4-8-9)12 (7,10)11/h4-5H,2-3H2,1H3 . This provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through various methods, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .科学的研究の応用

Catalysis in Organic Reactions

- The related compound, 1-sulfopyridinium chloride, has been used as an efficient, homogeneous, and reusable catalyst in the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating its potential in catalyzing tandem Knoevenagel–Michael reactions of related pyrazol compounds (Moosavi‐Zare et al., 2013).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

- A sulfur-functionalized aminoacrolein derivative has been utilized for the efficient synthesis of heterocyclic sulfonyl chlorides, including pyrazole-4-sulfonyl chlorides, highlighting its use in medicinal chemistry (Tucker et al., 2015).

Preparation of Diverse Pyrazole-Containing Sulfonyl Chlorides

- A convenient method starting from 2-(benzylthio)malonaldehyde was developed for the multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, suggesting its versatility in synthesizing a range of pyrazole derivatives (Sokolyuk et al., 2015).

Synthesis of Sulfonylated Aminopyrazoles

- The sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride resulted in the formation of novel compounds, demonstrating its application in synthesizing sulfonylated aminopyrazoles for potential biological activity studies (Povarov et al., 2017).

Facilitating Complex Organic Syntheses

- Pyrazole-4-sulfonyl chlorides have been used in the synthesis of complex organic structures, such as novel Pyrazolo[3,4-b]pyridin-3-ol derivatives, indicating its role in facilitating multi-step organic syntheses (Shen et al., 2014).

Synthesis of Sulphanylamides from Aminopyrazoles

- The sulfonylation of amino group in aminopyrazoles with p-acetamidobenzenesulfonyl chloride has led to the creation of sulfanilamide derivatives, underlining its utility in synthesizing novel sulfonamide derivatives (Povarov et al., 2019).

Lewis Base Catalyzed Synthesis

- In a study, the synthesis of highly substituted 4-sulfonyl-1H-pyrazoles was achieved through Lewis base catalysis, showcasing the compound’s importance in catalytic transformations (Zhu et al., 2013).

Synthesis of Heterocyclic Systems

- The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles has led to the creation of new heterocyclic systems, indicating its application in the synthesis of complex organic molecules (Kornienko et al., 2014).

特性

IUPAC Name |

3-propoxy-1-propylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O3S/c1-3-5-12-7-8(16(10,13)14)9(11-12)15-6-4-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPENGXALCQQYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

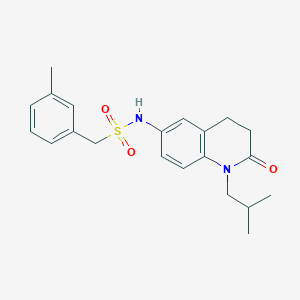

N1-phenethyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]p...

Cat. No.: B2483431

CAS No.: 899969-50-7

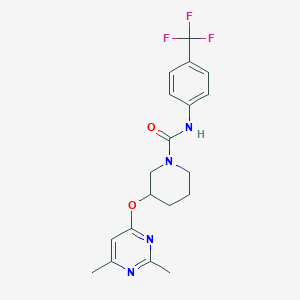

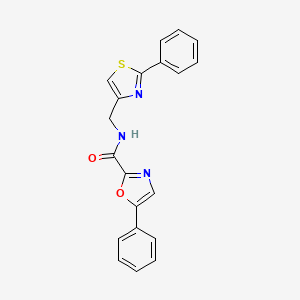

5-phenyl-N-((2-phenylthiazol-4-yl)methyl)oxazole-2-carb...

Cat. No.: B2483435

CAS No.: 1798490-65-9

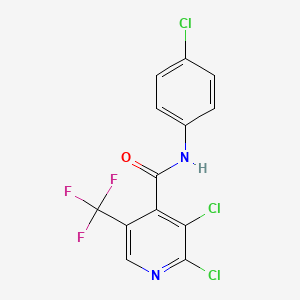

2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyri...

Cat. No.: B2483436

CAS No.: 2059513-86-7

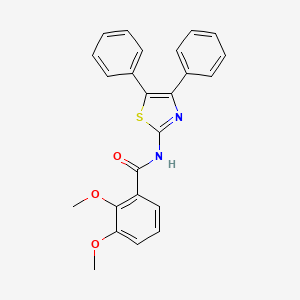

N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2483437

CAS No.: 922654-99-7

![N1-phenethyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2483431.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2483439.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)